molecular formula C24H15Cl4F3N4OS B2416570 (2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide CAS No. 2085690-74-8

(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide

Cat. No. B2416570
CAS RN: 2085690-74-8
M. Wt: 606.27
InChI Key: NRAGMWXMQOHZAX-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide is a useful research compound. Its molecular formula is C24H15Cl4F3N4OS and its molecular weight is 606.27. The purity is usually 95%.
BenchChem offers high-quality (2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : Compound 1, closely related to the specified compound, was prepared from 2-aminopyridine through multi-step reactions. It reacted with various aryl ketones to produce a series of compounds with potential biological activities (Ladani et al., 2009).
  • Crystal Structure Analysis : Structural characterization of compounds similar in structure was performed using x-ray crystallography, demonstrating the varied spatial arrangements and potential for diverse biological interactions (Lah et al., 2000).

Biological Activities and Applications

  • Antimicrobial Activity : A variety of imidazo[1,2-a]pyridines, including ones structurally similar to the target compound, have shown significant antimicrobial activity. This indicates potential application in developing new antimicrobial agents (Göktaş et al., 2014).
  • Anti-Inflammatory and Analgesic Activities : Certain derivatives with a similar structure have been synthesized to explore their potential in treating inflammation and pain, showing promising results in biological screenings (Soyer Can et al., 2021).
  • Antibacterial Agents : Synthesis and QSAR studies of similar compounds revealed moderate to good antibacterial activity against a variety of bacterial strains, highlighting their potential in antibacterial therapy (Desai et al., 2008).

properties

IUPAC Name

(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15Cl4F3N4OS/c25-13-4-6-14(7-5-13)32-23(36)34-8-9-37-22(34)19-20-17(28)10-12(24(29,30)31)11-35(20)21(33-19)18-15(26)2-1-3-16(18)27/h1-7,10-11,22H,8-9H2,(H,32,36)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAGMWXMQOHZAX-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)NC2=CC=C(C=C2)Cl)C3=C4C(=CC(=CN4C(=N3)C5=C(C=CC=C5Cl)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS[C@H](N1C(=O)NC2=CC=C(C=C2)Cl)C3=C4C(=CC(=CN4C(=N3)C5=C(C=CC=C5Cl)Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15Cl4F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]-N-(4-chlorophenyl)-1,3-thiazolidine-3-carboxamide

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